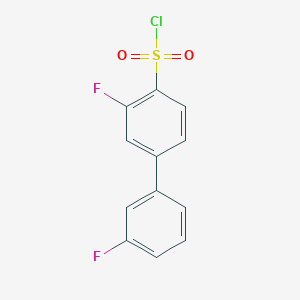
2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This particular compound is notable for its two fluorine atoms, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-fluorophenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Análisis De Reacciones Químicas
2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. Common reagents for these reactions include primary and secondary amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfinyl or sulfenyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, the compound can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield a sulfonamide, while reduction with LiAlH4 would produce a sulfinyl derivative.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, such as proteins and peptides, by attaching the sulfonyl chloride group to specific functional groups on the biomolecules. This modification can help in studying protein-protein interactions and enzyme mechanisms.
Medicine: Sulfonyl chlorides, in general, are used in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. The fluorine atoms in this compound can enhance the biological activity and metabolic stability of the resulting compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which 2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride exerts its effects depends on the specific reaction it undergoes. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom electrophilic and susceptible to nucleophilic attack.
In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues, such as lysine and cysteine. This modification can alter the protein’s function, stability, and interactions with other molecules.
Comparación Con Compuestos Similares
2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Fluorobenzenesulfonyl chloride: This compound has a single fluorine atom and is used as an activating agent for the covalent attachment of biological substances to solid supports.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is used as an intermediate in the production of pesticides and dyes.
2-Chloro-4-fluorobenzenesulfonyl chloride: This compound is used in various organic synthesis reactions and has similar reactivity to this compound.
The uniqueness of this compound lies in its dual fluorine atoms, which can enhance its reactivity and influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C12H7ClF2O2S |
|---|---|
Peso molecular |
288.70 g/mol |
Nombre IUPAC |
2-fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)12-5-4-9(7-11(12)15)8-2-1-3-10(14)6-8/h1-7H |
Clave InChI |
RVHQYICGDQDPKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
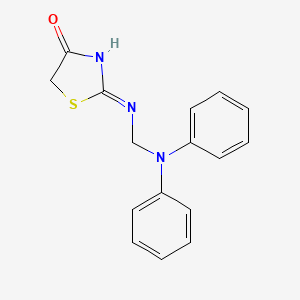
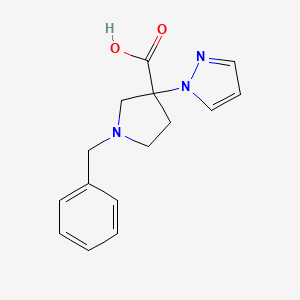
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
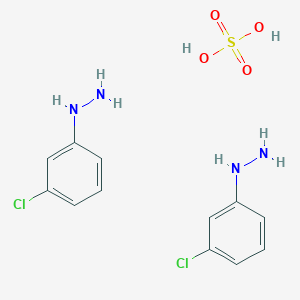
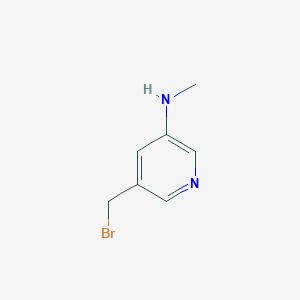
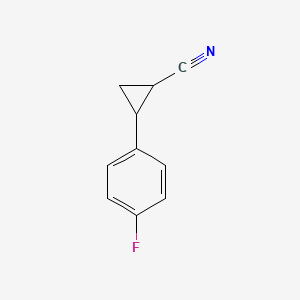
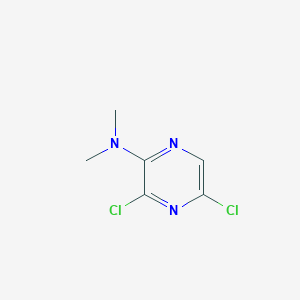

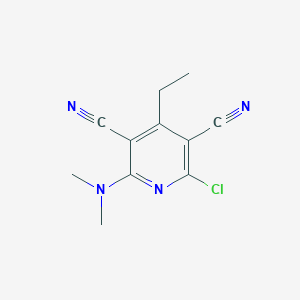
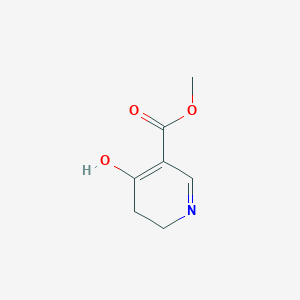
![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)


